molecular formula C19H17ClN2O3S2 B2738836 N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206994-24-2

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2738836
CAS No.: 1206994-24-2
M. Wt: 420.93
InChI Key: KERFTWDRVWFNGP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that exhibits various biological activities. This article aims to explore its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O3S2C_{19}H_{17}ClN_{2}O_{3}S_{2} with a molecular weight of 420.9 g/mol. The compound features a thiophene ring substituted with a carboxamide group, a sulfonamide group, and a chlorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂O₃S₂
Molecular Weight420.9 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. A study highlighted that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains . The specific compound's effectiveness against these pathogens remains to be fully characterized through empirical testing.

Enzyme Inhibition

The sulfonamide functionality in the compound is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. In related studies, several sulfonamide derivatives have shown strong inhibitory effects on these enzymes, which are crucial for various physiological processes . For instance, some compounds exhibited IC50 values as low as 0.63 µM against urease, indicating potent inhibitory capabilities that could be leveraged for therapeutic purposes.

Case Studies

  • Antibacterial Screening : In a comparative study of similar compounds, it was found that those containing the sulfamoyl group had enhanced antibacterial activity. The results indicated that modifications in the phenyl rings significantly affected their potency against specific bacterial strains .
  • Enzyme Inhibition Studies : Another research effort focused on evaluating the enzyme inhibition potential of various thiophene derivatives. The findings suggested that the presence of both sulfonamide and carboxamide groups in the structure contributed to increased inhibitory activity against AChE and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and bacterial proteins. The binding affinity of the compound to target sites can lead to inhibition of enzyme activity or disruption of bacterial cell function, thereby exerting its therapeutic effects.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-3-9-16(10-4-13)22(2)27(24,25)17-11-12-26-18(17)19(23)21-15-7-5-14(20)6-8-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERFTWDRVWFNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.